molecular formula C18H17ClFNO2 B15075721 N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide CAS No. 853355-86-9

N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide

Cat. No.: B15075721
CAS No.: 853355-86-9
M. Wt: 333.8 g/mol
InChI Key: LAIABSJHRBGPLO-SOFGYWHQSA-N
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Description

N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, a fluorophenyl group, and a propenamide moiety. It is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can be achieved through a multi-step process involving the following key steps:

    Preparation of 3-Chloro-4-methoxyphenylacetic acid: This can be synthesized by the chlorination of 4-methoxyphenylacetic acid using thionyl chloride or phosphorus trichloride.

    Formation of 3-Chloro-4-methoxyphenylacetyl chloride: The acid is then converted to the corresponding acyl chloride using reagents such as oxalyl chloride or thionyl chloride.

    Amidation Reaction: The acyl chloride is reacted with 3-fluoroaniline in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methoxyphenyl derivative.

    Reduction: Formation of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)propanamide.

    Substitution: Formation of N-(2-(3-substituted-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide.

Scientific Research Applications

N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(4-fluorophenyl)-2-propenamide
  • N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-chlorophenyl)-2-propenamide
  • N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-methoxyphenyl)-2-propenamide

Uniqueness

N-(2-(3-Chloro-4-methoxyphenyl)ethyl)-3-(3-fluorophenyl)-2-propenamide is unique due to the specific combination of chloro, methoxy, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

853355-86-9

Molecular Formula

C18H17ClFNO2

Molecular Weight

333.8 g/mol

IUPAC Name

(E)-N-[2-(3-chloro-4-methoxyphenyl)ethyl]-3-(3-fluorophenyl)prop-2-enamide

InChI

InChI=1S/C18H17ClFNO2/c1-23-17-7-5-14(12-16(17)19)9-10-21-18(22)8-6-13-3-2-4-15(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,22)/b8-6+

InChI Key

LAIABSJHRBGPLO-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC(=CC=C2)F)Cl

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC(=CC=C2)F)Cl

Origin of Product

United States

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